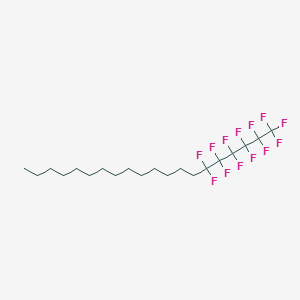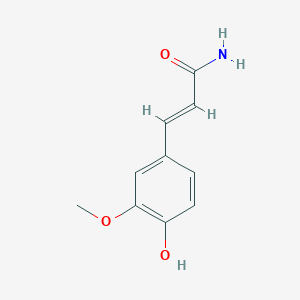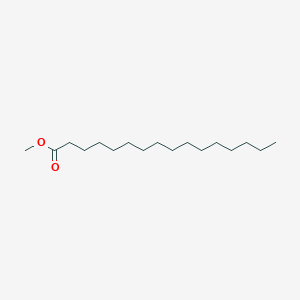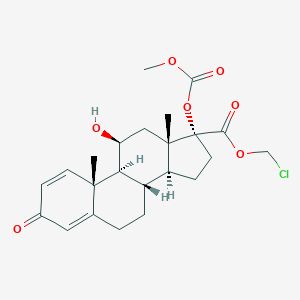
1-(Perfluoro-n-hexyl)tetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Perfluoro-n-hexyl)tetradecane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is part of a broader class of perfluorinated compounds known for their stability and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Perfluoro-n-hexyl)tetradecane can be synthesized through a series of fluorination reactions. The process typically involves the stepwise replacement of hydrogen atoms in a hydrocarbon precursor with fluorine atoms. This can be achieved using reagents such as elemental fluorine (F2) or other fluorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are conducted in specialized reactors designed to handle the highly reactive nature of fluorine gas. The production methods ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Perfluoro-n-hexyl)tetradecane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces a fluorine atom in the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as hydroxide ions (OH-), amines, and other nucleophilic species. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with hydroxide ions can lead to the formation of alcohol derivatives, while reaction with amines can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(Perfluoro-n-hexyl)tetradecane has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a reagent and solvent in various reactions. In biology and medicine, it is studied for its potential use in drug delivery systems and as a contrast agent in imaging techniques. In industry, it is utilized in the production of high-performance materials, such as coatings and lubricants, due to its stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(Perfluoro-n-hexyl)tetradecane is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and interactions of the compound with other molecules. This can affect molecular targets and pathways, such as enzyme inhibition or receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane
Uniqueness: 1-(Perfluoro-n-hexyl)tetradecane is unique due to its specific chain length and the number of fluorine atoms. This combination provides a balance of hydrophobicity and chemical stability, making it suitable for specialized applications where other similar compounds may not perform as effectively.
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroicosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(21,22)16(23,24)17(25,26)18(27,28)19(29,30)20(31,32)33/h2-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREOHRVZEZMFOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381978 |
Source


|
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoroicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154628-00-9 |
Source


|
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoroicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI)](/img/structure/B116600.png)



